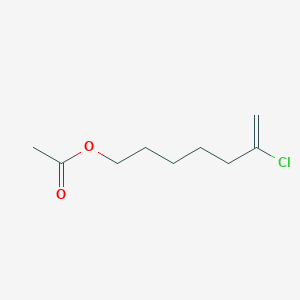
Ethyl 8-cyano-2-oxooctanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 8-cyano-2-oxooctanoate, also known as ethyl 4-cyanocrotonate or ethyl cyano(2-oxooctanoate), is a chemical compound that belongs to the class of cyanoesters. It has a molecular weight of 211.26 .
Molecular Structure Analysis
The molecular formula of Ethyl 8-cyano-2-oxooctanoate is C11H17NO3 . The InChI code is 1S/C11H17NO3/c1-2-15-11(14)10(13)8-6-4-3-5-7-9-12/h2-8H2,1H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of Ethyl 8-cyano-2-oxooctanoate are not fully detailed in the available resources. It has a molecular weight of 211.26 .Applications De Recherche Scientifique
Chemoenzymatic Synthesis
Ethyl 2-hydroxy-3-oxooctanoate, a derivative of Ethyl 8-cyano-2-oxooctanoate, has been used in the chemoenzymatic synthesis of specific compounds. For instance, its reduction with immobilized baker's yeast leads to highly selective dihydroxy esters, which are then converted into compounds like (4S,5R)-5-hydroxy-γ-decalactone (Fadnavis, Vadivel, & Sharfuddin, 1999).
Asymmetric Synthesis
Ethyl 3-chloro-2-oxooctanoate, another derivative, is used in asymmetric synthesis. This process involves the reduction with baker’s yeast to yield compounds such as ethyl 3-chloro-2-hydroxyoctanoate. These compounds are further processed to create key intermediates like (2R,3S)-2,3-Epoxyoctanal (Tsuboi, Furutani, & Takeda, 1987).
Peptide Synthesis
Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is extensively used in peptide synthesis. It serves as an additive in the carbodiimide approach for peptide bond formation, displaying remarkable capacity to inhibit racemization and enhance coupling efficiency (Subirós‐Funosas et al., 2009).
Advancements in Acylation Chemistry
Oxyma-derived reagents, based on Ethyl 2-cyano-2-(hydroxyimino)acetate, have enabled significant advances in acylation methodologies. These advancements have been instrumental in peptide, amide, and ester bond formation (Subirós‐Funosas et al., 2014).
Synthesis of Chiral Precursors
Ethyl 8-chloro-6-oxooctanoate (ECOO), a related compound, is reduced to form important chiral precursors. These precursors are vital for the synthesis of other significant compounds, such as (R)-α-lipoic acid (Chen et al., 2014).
Synthesis of Fluorescent Dyes
Ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates, synthesized from derivatives of Ethyl 8-cyano-2-oxooctanoate, have been used to create new fluorescent dyes with potential applications in liquid crystal displays (Bojinov & Grabchev, 2003).
Propriétés
IUPAC Name |
ethyl 8-cyano-2-oxooctanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-2-15-11(14)10(13)8-6-4-3-5-7-9-12/h2-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZKAFLBPUXGDIP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)CCCCCCC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50641280 |
Source


|
| Record name | Ethyl 8-cyano-2-oxooctanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50641280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 8-cyano-2-oxooctanoate | |
CAS RN |
890097-93-5 |
Source


|
| Record name | Ethyl 8-cyano-2-oxooctanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=890097-93-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 8-cyano-2-oxooctanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50641280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














